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Compound of Interest

Compound Name: Levofloxacin mesylate

Cat. No.: B1391524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of

levofloxacin, a widely used fluoroquinolone antibiotic. The focus is on the validation parameters

that are critical for ensuring the reliability and reproducibility of results across different

laboratories. While specific inter-laboratory collaborative studies for levofloxacin methods are

not extensively published, this guide synthesizes data from robust single-laboratory validations

conducted according to International Council for Harmonisation (ICH) guidelines. This

information serves as a valuable resource for selecting and implementing a suitable analytical

method for research, quality control, and drug development purposes.

Comparison of Analytical Method Performance
The selection of an analytical method for levofloxacin depends on the specific requirements of

the application, such as the nature of the sample (bulk drug, pharmaceutical formulation, or

biological matrix), the required sensitivity, and the available instrumentation. High-Performance

Liquid Chromatography (HPLC) is the most common and versatile method, while UV-Vis

Spectrophotometry offers a simpler and more economical alternative for routine analysis of

pharmaceutical formulations. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications.

Below is a summary of the performance characteristics of these methods based on published

validation data.
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Table 1: Performance Comparison of Levofloxacin
Analytical Methods

Parameter HPLC
UV-Vis
Spectrophotometry

LC-MS/MS

Linearity Range 20 - 140 µg/mL[1] 1.0 - 12.0 µg/mL[2][3] 0.13 - 1000 ng/mL[4]

Correlation Coefficient

(R²)
> 0.999[5] > 0.999[2][3] > 0.999[4]

Accuracy (%

Recovery)
98.24 - 100.04%[5] 99.00 - 100.07%[2][3] 92.1 - 104%[4]

Precision (% RSD) < 2%[6] < 2%[7] < 9%[4]

Limit of Detection

(LOD)
0.015 µg/mL[8] 0.087 µg/mL[7] 0.077 ng/mL[5]

Limit of Quantitation

(LOQ)
0.046 µg/mL[8] 0.164 µg/mL[7] 0.13 ng/mL[4]

Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical

method between laboratories. The following sections outline typical experimental protocols for

the analysis of levofloxacin using HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)
Method
This protocol is a representative example for the analysis of levofloxacin in pharmaceutical

dosage forms.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-

phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.

Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M citric acid monohydrate and 1.0 M

ammonium acetate) and an organic solvent like acetonitrile in a ratio of approximately 85:15
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(v/v).[9]

Flow Rate: 1.0 mL/min.[9]

Detection Wavelength: 293 nm.[9]

Standard Solution Preparation: Accurately weigh and dissolve levofloxacin reference

standard in a suitable solvent (e.g., 0.1M Hydrochloric acid) to obtain a stock solution.[9]

Further dilute with the mobile phase to prepare working standard solutions of known

concentrations.

Sample Preparation: For tablets, weigh and finely powder a representative number of

tablets.[6] Accurately weigh a portion of the powder equivalent to a known amount of

levofloxacin and dissolve it in the same solvent as the standard.[6] The solution may require

sonication and filtration before injection. For liquid formulations, a direct dilution with the

mobile phase may be sufficient.[10]

Validation Parameters:

Linearity: Prepare a series of standard solutions at different concentrations and inject them

into the HPLC system. Plot a calibration curve of peak area versus concentration and

determine the correlation coefficient.[6]

Accuracy: Perform recovery studies by spiking a placebo with known amounts of

levofloxacin at different concentration levels (e.g., 80%, 100%, and 120% of the nominal

concentration).[6]

Precision:

Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on

the same day.

Intermediate Precision (Inter-day precision): Analyze the same sample on different

days, by different analysts, or using different equipment.

Specificity: Analyze a placebo sample to ensure that no interfering peaks are observed at

the retention time of levofloxacin.
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LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably

detected and quantified, respectively. This is often calculated based on the signal-to-noise

ratio.[8]

Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase

composition, column temperature) to assess the method's reliability under normal

variations.[6]

UV-Vis Spectrophotometric Method
This method is suitable for the routine analysis of levofloxacin in bulk and pharmaceutical

formulations.

Instrumentation: A UV-Vis spectrophotometer with a data processing system.

Solvent: 0.1N Hydrochloric acid or a mixture of water, methanol, and acetonitrile.[2][11]

Wavelength of Maximum Absorbance (λmax): Approximately 292 nm.[2][3]

Standard Solution Preparation: Prepare a stock solution of levofloxacin reference standard in

the chosen solvent and then prepare a series of dilutions to create a calibration curve.[11]

Sample Preparation: Prepare the sample solution in the same manner as the standard

solution to a final concentration within the linear range of the method.[2]

Validation Parameters:

Linearity: Measure the absorbance of the standard solutions at the λmax and plot a

calibration curve of absorbance versus concentration.[11]

Accuracy: Perform recovery studies by adding known amounts of levofloxacin to a

placebo.

Precision: Assess repeatability and intermediate precision by analyzing multiple samples.

Specificity: Measure the absorbance of a placebo solution to check for any interference

from excipients.
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Inter-Laboratory Validation Workflow and Method
Comparison
To ensure that an analytical method is truly robust and transferable, an inter-laboratory

validation (also known as a collaborative study or round-robin test) is essential. This process

involves multiple laboratories analyzing the same set of samples using the same detailed

protocol.
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Phase 1: Planning and Protocol Development

Phase 2: Sample Preparation and Distribution

Phase 3: Analysis and Data Collection

Phase 4: Statistical Analysis and Reporting

Define Study Objectives

Select Analytical Method

Develop Detailed Protocol

Recruit Participating Laboratories

Prepare Homogeneous Samples

Distribute Samples to Laboratories

Laboratories Analyze Samples

Submit Results to Coordinator

Perform Statistical Analysis (e.g., ANOVA)

Assess Repeatability and Reproducibility

Issue Final Report

Click to download full resolution via product page

Caption: Workflow for an inter-laboratory validation study.
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Comparison of Key Performance Characteristics
The choice of an analytical method is a trade-off between various performance characteristics.

The following diagram illustrates a qualitative comparison of HPLC, UV-Vis, and LC-MS/MS for

levofloxacin analysis.

Analytical Methods

Performance Characteristics

HPLC

Specificity

High

Sensitivity

Good

Cost & Simplicity

Moderate

Robustness

High

UV-Vis

ModerateLow LowModerate

LC-MS/MS
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Caption: Comparison of analytical methods for levofloxacin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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